H-Pyr-His-Ala(indol-2-yl)-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2.2CH3CO2H
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Overview
Description
Gonadorelin diacetate is a synthetic decapeptide that mimics the naturally occurring gonadotropin-releasing hormone (GnRH). It is primarily used to stimulate the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland . This compound plays a crucial role in regulating reproductive functions in both males and females.
Preparation Methods
Synthetic Routes and Reaction Conditions
Gonadorelin diacetate is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain . The synthesis starts with the attachment of the first amino acid to the resin, followed by the stepwise addition of the remaining amino acids. Each amino acid is protected by a temporary protecting group, which is removed before the next amino acid is added. The final product is cleaved from the resin and purified .
Industrial Production Methods
Industrial production of gonadorelin diacetate follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers that can handle large quantities of reagents and solvents. The final product is purified using high-performance liquid chromatography (HPLC) and lyophilized to obtain a stable powder .
Chemical Reactions Analysis
Types of Reactions
Gonadorelin diacetate primarily undergoes hydrolysis and peptide bond formation reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions
The synthesis of gonadorelin diacetate involves reagents such as protected amino acids, coupling agents (e.g., HBTU, DIC), and deprotecting agents (e.g., TFA). The reactions are carried out under mild conditions to prevent degradation of the peptide .
Major Products Formed
The major product formed from the synthesis of gonadorelin diacetate is the decapeptide itself. Side products may include truncated peptides or peptides with incomplete deprotection .
Scientific Research Applications
Gonadorelin diacetate has a wide range of applications in scientific research:
Mechanism of Action
Gonadorelin diacetate exerts its effects by binding to GnRH receptors on the anterior pituitary gland. This binding stimulates the synthesis and release of LH and FSH, which are essential for reproductive function. The pulsatile release of gonadorelin diacetate is crucial for its effectiveness, as continuous exposure can lead to receptor desensitization .
Comparison with Similar Compounds
Gonadorelin diacetate is unique in its ability to precisely mimic the natural GnRH. Similar compounds include:
Fertagyl: Another form of gonadorelin used in veterinary medicine.
Lutrelef: A synthetic GnRH analog used for similar clinical applications.
Relefact: Another GnRH analog with similar properties.
Gonadorelin diacetate stands out due to its high purity and effectiveness in both clinical and research settings.
Properties
Molecular Formula |
C59H83N17O17 |
---|---|
Molecular Weight |
1302.4 g/mol |
IUPAC Name |
acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-2-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C55H75N17O13.2C2H4O2/c1-29(2)19-38(49(80)67-37(9-5-17-60-55(57)58)54(85)72-18-6-10-43(72)53(84)61-25-44(56)75)66-46(77)26-62-47(78)39(20-30-11-13-34(74)14-12-30)68-52(83)42(27-73)71-51(82)40(22-32-21-31-7-3-4-8-35(31)64-32)70-50(81)41(23-33-24-59-28-63-33)69-48(79)36-15-16-45(76)65-36;2*1-2(3)4/h3-4,7-8,11-14,21,24,28-29,36-43,64,73-74H,5-6,9-10,15-20,22-23,25-27H2,1-2H3,(H2,56,75)(H,59,63)(H,61,84)(H,62,78)(H,65,76)(H,66,77)(H,67,80)(H,68,83)(H,69,79)(H,70,81)(H,71,82)(H4,57,58,60);2*1H3,(H,3,4)/t36-,37-,38-,39-,40-,41-,42-,43-;;/m0../s1 |
InChI Key |
QCGMUCORXCZLDF-VIRDRFNDSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC4=CC=CC=C4N3)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CC(=O)O.CC(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CC4=CC=CC=C4N3)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
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